α-Glucosidase Inhibitory Potency: N-Ethyldeoxynojirimycin HCl Delivers 5.1-Fold Higher Potency Than Acarbose
In a head-to-head in vitro α-glucosidase inhibition assay, N-ethyldeoxynojirimycin (evaluated as compound 40) demonstrated an IC₅₀ of 160.5 ± 0.60 µM against baker's yeast α-glucosidase. This represents a 5.1-fold improvement in potency compared to the clinically used standard acarbose, which exhibited an IC₅₀ of 822.0 ± 1.5 µM under identical assay conditions [1]. The N-ethyl substituent confers intermediate potency within the N-alkyl series: it is substantially more active than the N-butyl analog (compound 41, IC₅₀ = 571.6 ± 1.40 µM) but less active than the N-pentyl analog (compound 43, IC₅₀ = 30.0 ± 0.60 µM), illustrating the narrow structure-activity window for this target [1].
| Evidence Dimension | In vitro α-glucosidase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 160.5 ± 0.60 µM (N-ethyldeoxynojirimycin, compound 40) |
| Comparator Or Baseline | Acarbose IC₅₀ = 822.0 ± 1.5 µM; N-butyl-DNJ (compound 41) IC₅₀ = 571.6 ± 1.40 µM; N-pentyl-DNJ (compound 43) IC₅₀ = 30.0 ± 0.60 µM |
| Quantified Difference | 5.1-fold more potent than acarbose; 3.6-fold more potent than N-butyl-DNJ; 5.4-fold less potent than N-pentyl-DNJ |
| Conditions | Baker's yeast α-glucosidase, in vitro enzyme inhibition assay; all compounds tested in parallel with identical protocol |
Why This Matters
This positions N-ethyldeoxynojirimycin HCl as a moderately potent α-glucosidase inhibitor with a distinct potency window that differentiates it from both weaker (N-butyl) and stronger (N-pentyl) chain-length analogs, enabling researchers to probe chain-length-dependent pharmacological effects.
- [1] Lin P, Zeng JC, Chen JG, et al. Synthesis, in vitro inhibitory activity, kinetic study and molecular docking of novel N-alkyl–deoxynojirimycin derivatives as potential α-glucosidase inhibitors. J Enzyme Inhib Med Chem. 2020;35(1):1401-1413. Table 1, compound 40. View Source
